molecular formula C8H9Br2NO2 B14252920 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- CAS No. 181864-30-2

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl-

Cat. No.: B14252920
CAS No.: 181864-30-2
M. Wt: 310.97 g/mol
InChI Key: FPJHCPKZGXLXHU-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two bromine atoms at the 3 and 4 positions, as well as a butyl group at the 1 position. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- typically involves the bromination of pyrrole-2,5-dione derivatives. One common method includes the reaction of pyrrole-2,5-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- involves its interaction with biological molecules, such as proteins and enzymes. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2,5-dione: The parent compound without bromine or butyl substitutions.

    3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but lacks the butyl group.

    1-Butyl-1H-pyrrole-2,5-dione: Contains the butyl group but lacks bromine atoms.

Uniqueness

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is unique due to the presence of both bromine atoms and a butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

181864-30-2

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

3,4-dibromo-1-butylpyrrole-2,5-dione

InChI

InChI=1S/C8H9Br2NO2/c1-2-3-4-11-7(12)5(9)6(10)8(11)13/h2-4H2,1H3

InChI Key

FPJHCPKZGXLXHU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C1=O)Br)Br

Origin of Product

United States

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